molecular formula C20H20N4O3S B2747373 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide CAS No. 1207033-71-3

3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2747373
CAS No.: 1207033-71-3
M. Wt: 396.47
InChI Key: OVTJZZFWMXFMTM-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Biological Activity

The compound 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide , identified by its CAS number 1207033-71-3, is a novel pyrazole derivative with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the realms of cancer therapy and anti-inflammatory responses. This article aims to compile and analyze the biological activity of this compound based on available research findings.

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 396.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets that are implicated in various disease processes. Preliminary studies indicate that it may act as a bromodomain inhibitor , which plays a crucial role in regulating gene expression through chromatin remodeling.

Bromodomain Inhibition

Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing transcriptional regulation. The compound has shown potential to inhibit bromodomain-containing proteins, which are often overexpressed in cancer cells. This inhibition can lead to reduced expression of oncogenes such as c-MYC, thereby inducing cell cycle arrest and apoptosis in malignant cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:

  • Compound Efficacy : A related pyrazole compound demonstrated significant anti-proliferative effects against various leukemia cell lines, exhibiting IC50_{50} values in the low nanomolar range (e.g., 33 nM for BRD4 inhibition) .
  • Cell Cycle Arrest : The mechanism involves G0/G1 phase arrest, which is critical for halting the proliferation of cancer cells. This suggests that our compound may exhibit similar properties.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also modulate inflammatory pathways:

  • Cytokine Production : Compounds with structural similarities have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophage models .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of BRD4 with an IC50_{50} of 80 nM and anti-proliferative effects on HL-60 cells.
Study 2Discussed multi-drug therapies involving pyrazole derivatives showing promise against viral infections by modulating immune responses.
Study 3Investigated related compounds showing anti-inflammatory properties through inhibition of NF-kB signaling pathways.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23-12-15(19(22-23)27-2)18(25)21-14-7-8-16-13(11-14)5-3-9-24(16)20(26)17-6-4-10-28-17/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTJZZFWMXFMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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